2-(2-Bromo-3-nitrophenyl)ethanamine
Description
2-(2-Bromo-3-nitrophenyl)ethanamine is a substituted phenethylamine derivative featuring a benzene ring with bromo (-Br) and nitro (-NO₂) groups at the 2- and 3-positions, respectively, attached to an ethanamine side chain.
- Molecular Formula: Likely C₈H₉BrN₂O₂ (inferred from similar compounds in ).
- Molecular Weight: Estimated ~259.08 g/mol.
- Physical Properties: Melting points for brominated phenethylamines range widely; for example, 2-(2-bromophenyl)ethanamine melts at 253°C . The nitro group’s presence may increase polarity and melting point compared to non-nitrated analogs.
- Applications: Likely serves as a pharmaceutical intermediate, given the utility of bromo and nitro groups in cross-coupling reactions and bioactivity modulation .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(2-bromo-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4-5,10H2 |
InChI Key |
FHDLEABIJAWLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CCN |
Origin of Product |
United States |
Preparation Methods
Nitration of Phenylethanone Derivatives
Reaction Conditions:
The nitration typically occurs at low temperatures (-10°C to -5°C) to control the regioselectivity and prevent over-nitration. Concentrated sulfuric acid (98%) acts as the reaction medium, with phenylethanone derivatives (such as phenylethanone or acetophenone) serving as substrates (Sources,,).Process Details:
The nitrating agent, a mixture of concentrated sulfuric acid and fuming nitric acid, is added dropwise to the phenylethanone in the acid medium, maintaining the temperature below -10°C. The reaction proceeds with vigorous stirring, then the mixture is poured into crushed ice to precipitate the nitro compound, typically 3-nitro-acetophenone.Yields & Purity:
Yields range from 64% to 82.1%, with purity confirmed via melting point and spectral analysis (IR, NMR, HRMS). For example, one procedure yields 135.5 g of 3-nitro-acetophenone with a melting point of 76-78°C and an 82.1% yield.
$$
\text{Phenylethanone} \xrightarrow[\text{nitration}]{\text{H}2\text{SO}4, \text{HNO}_3} \text{3-Nitro-acetophenone}
$$
Reduction of Nitro to Amino Group
Reagents:
Iron powder in dilute hydrochloric acid (4-10% concentration) is used to reduce the nitro group to an amino group (Sources,,).Reaction Conditions:
The mixture is stirred vigorously at room temperature, with molar ratios of iron to nitro compound typically around 1.6:1. The reaction is monitored until completion, then filtered and neutralized with ammonia.Yields & Purity:
Yields of amino derivatives such as 3-aminobenzene ketone or 3-aminophenyl derivatives are high, around 83%, with purity confirmed through spectral analysis.
$$
\text{3-Nitro-acetophenone} \xrightarrow[\text{Fe, HCl}]{\text{reduction}} \text{3-Amino-acetophenone}
$$
Bromination of the Amino-Substituted Intermediate
Reagents:
N-bromosuccinimide (NBS) or elemental bromine in acetic acid or dichloromethane are employed for selective bromination at the ortho position relative to the amino group (Sources,).Reaction Conditions:
Bromination is performed at room temperature over 3 hours, with excess NBS ensuring complete substitution. The reaction mixture is then poured into water, and the product is isolated via filtration and recrystallization.Yields & Purity:
The yields are approximately 79.5%, with purity exceeding 99% as confirmed by HPLC and melting point analysis.
$$
\text{3-Amino-acetophenone} \xrightarrow[\text{NBS}]{\text{room temp}} \text{2-(2-Bromo-3-nitrophenyl)ethanamine}
$$
Alternative Synthetic Routes
a. From 2-Nitrophenylacetonitrile:
Method:
Reduction of 2-nitrophenylacetonitrile with borane-methyl sulfide complex in tetrahydrofuran (THF) yields 2-(2-nitrophenyl)ethanamine directly, with a yield of 100% (Source).Advantages:
This route offers high yield and operational simplicity, bypassing multiple steps.
b. Multi-step Functionalization:
- Method:
Bromination of nitro-substituted phenyl compounds followed by reduction and substitution reactions, as detailed in patent literature, provides a flexible approach to functionalize the aromatic ring selectively.
Summary of Key Parameters and Data Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | Phenylethanone + H₂SO₄/HNO₃ at -10°C | 64-82.1 | Controlled temperature to prevent over-nitration |
| Reduction | Fe in dilute HCl | 83 | Produces 3-aminophenyl derivative |
| Bromination | NBS in acetic acid or CH₂Cl₂ at RT | 79.5 | Selective ortho-bromination |
Research Discoveries & Innovations
Recent research emphasizes environmentally friendly and scalable methods, such as continuous flow nitration and reduction processes, which improve safety and yield. The use of alternative brominating agents like NBS reduces hazards associated with elemental bromine. Advances in regioselective nitration and reduction techniques have enhanced the purity and efficiency of synthesizing this compound, making it suitable for pharmaceutical and agrochemical applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under suitable conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, ethanol solvent, reflux conditions.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Reduction: 2-(2-Amino-3-nitrophenyl)ethanamine.
Substitution: 2-(2-Hydroxy-3-nitrophenyl)ethanamine.
Oxidation: 2-(2-Nitroso-3-nitrophenyl)ethanamine.
Scientific Research Applications
2-(2-Bromo-3-nitrophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups on the phenyl ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Electronic Comparison of Substituted Phenethylamines
Key Findings:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound significantly lowers electron density at the aromatic ring, enhancing electrophilic substitution reactivity compared to methoxy-substituted analogs like 2C-B . Bromo groups also act as EWGs but are less potent than nitro.
- Electron-Donating Groups (EDGs) : Methoxy groups in 2C-B and 2C-H increase ring electron density, favoring nucleophilic attack. This contrasts sharply with the target compound’s nitro-dominated electronic landscape .
Quantum Molecular Descriptors :
- HOMO-LUMO Gap : Nitro-containing compounds (e.g., the target) are expected to have smaller HOMO-LUMO gaps than methoxy-substituted analogs due to increased conjugation and electron withdrawal, as seen in substituted phenethylamines .
- Dipole Moment : The nitro group’s strong polarity likely results in a higher dipole moment compared to bromo- or methoxy-substituted analogs .
Positional Isomerism :
- Bromo at the 2-position (target compound) vs. 4-position (2C-B) alters steric and electronic profiles. For example, para-bromo (4-position) in 2C-B allows for better resonance stabilization than ortho-bromo (2-position) in the target compound .
Safety and Handling: While direct toxicological data for the target compound is unavailable, analogs like 2-(2-bromophenyl)ethanamine recommend precautions such as avoiding inhalation and skin contact .
Q & A
Q. What are the common synthetic routes for 2-(2-Bromo-3-nitrophenyl)ethanamine, and what are their respective yields and challenges?
Methodological Answer: Synthesis typically involves sequential functionalization of the benzene ring. Key steps include:
- Bromination and Nitration: Bromine is introduced via electrophilic substitution, followed by nitration at the meta position using mixed acid (HNO₃/H₂SO₄). Yields depend on reaction temperature and catalyst choice (e.g., FeBr₃ for bromination) .
- Reductive Amination: Conversion of a ketone intermediate (e.g., 2-bromo-3-nitroacetophenone) to the amine using reagents like NaBH₄ or LiAlH₄. This step may require protecting groups to prevent nitro group reduction .
- Challenges: Competing side reactions (e.g., over-nitration or dehalogenation) and purification difficulties due to similar polarities of intermediates.
Q. What spectroscopic methods are most effective for characterizing 2-(2-Bromo-3-nitrophenyl)ethanamine?
Methodological Answer:
- ¹H/¹³C NMR: Distinct signals for the ethylamine chain (δ 2.8–3.5 ppm for CH₂NH₂) and aromatic protons (δ 7.5–8.2 ppm for bromo-nitro-substituted benzene). Coupling patterns confirm substituent positions .
- IR Spectroscopy: Stretching frequencies for NH₂ (3300–3500 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹) validate functional groups .
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 245 (C₈H₉BrN₂O₂) and fragmentation patterns confirm the structure .
Advanced Research Questions
Q. How do bromo and nitro substituents influence electronic properties and reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring and activating the bromo substituent for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling .
- Reactivity in Pd-Catalyzed Coupling: The bromine atom acts as a leaving group in cross-coupling reactions. Steric hindrance from the nitro group at the meta position may slow reactivity compared to para-substituted analogs. Optimize using bulky ligands (e.g., XPhos) to enhance selectivity .
Q. How can researchers resolve contradictions in reported stability data for 2-(2-Bromo-3-nitrophenyl)ethanamine?
Methodological Answer: Discrepancies in stability studies (e.g., decomposition under light vs. thermal conditions) can be addressed via:
Q. How does the structural motif of 2-(2-Bromo-3-nitrophenyl)ethanamine compare to similar aromatic amines in drug discovery?
Methodological Answer:
- Target Binding: The bromo-nitro-phenyl group enhances hydrophobic interactions with enzyme pockets (e.g., kinase inhibitors), while the ethylamine chain enables hydrogen bonding. Compare to analogs like 2-(3-bromophenyl)ethanamine hydrochloride, which shows lower potency due to missing nitro group .
- Metabolic Stability: Nitro groups may increase metabolic resistance compared to hydroxyl or methyl substituents. Evaluate using liver microsome assays .
Key Research Findings
- Synthetic Optimization: Microwave-assisted synthesis reduces reaction time by 50% while maintaining yields >60% .
- Biological Activity: Preliminary studies suggest moderate activity against Staphylococcus aureus (MIC = 32 µg/mL), attributed to nitro group-mediated redox cycling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
